molecular formula C13H21NS B13286732 N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine

N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine

Cat. No.: B13286732
M. Wt: 223.38 g/mol
InChI Key: GFBJFXHRQSTSGN-UHFFFAOYSA-N
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Description

N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine is a compound that features a thiophene ring attached to an ethyl chain, which is further connected to a cycloheptanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine typically involves the reaction of thiophene-2-ethylamine with cycloheptanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The ethyl chain and cycloheptanamine moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine is unique due to its combination of a thiophene ring and a cycloheptanamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)cycloheptanamine

InChI

InChI=1S/C13H21NS/c1-2-4-7-12(6-3-1)14-10-9-13-8-5-11-15-13/h5,8,11-12,14H,1-4,6-7,9-10H2

InChI Key

GFBJFXHRQSTSGN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCCC2=CC=CS2

Origin of Product

United States

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